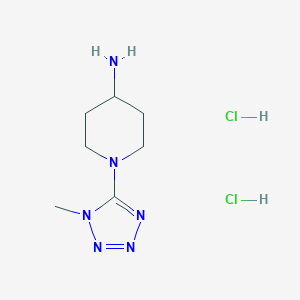

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride

Description

This compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 1-methyltetrazole moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Tetrazoles are bioisosteres of carboxylic acids, offering metabolic stability and improved bioavailability . Piperidine scaffolds are prevalent in drug discovery due to their conformational flexibility and ability to interact with biological targets, particularly in central nervous system (CNS) therapies and enzyme inhibition .

Properties

IUPAC Name |

1-(1-methyltetrazol-5-yl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6.2ClH/c1-12-7(9-10-11-12)13-4-2-6(8)3-5-13;;/h6H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDBMOBQRBOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)N2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Tetrazolyl Intermediate

The tetrazolyl group, a key component of the target compound, can be synthesized via a-cycloaddition reaction of azides with nitriles or via direct cyclization of suitable hydrazine derivatives. A typical route involves:

- Formation of 1-methyl-1H-tetrazol-5-yl derivatives through a [3+2] cycloaddition of hydrazo compounds with nitriles under acidic or basic conditions.

The synthesis of 2-(2-methyl-2H-tetrazol-5-yl) derivatives has been achieved via nitrile hydrazo compounds reacting with sodium azide in the presence of catalysts like copper or iron salts, under reflux conditions.

An alternative approach involves the oxidation of hydrazine derivatives to tetrazoles, followed by methylation at the nitrogen atom to produce the 1-methyl tetrazolyl group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrazine derivative + nitrile + sodium azide, catalyzed by copper, reflux | ~80-85% | Formation of tetrazole ring |

| 2 | Methylation with methyl iodide or dimethyl sulfate, in presence of base (e.g., potassium carbonate) | ~70-75% | Produces 1-methyl-1H-tetrazol-5-yl |

Construction of the Piperidine Ring

The piperidine core can be synthesized via:

Reductive amination of suitable aldehydes or ketones with ammonia or primary amines, followed by cyclization.

Cyclization of amino alcohols or amino acids under acidic or basic conditions to form the six-membered ring.

A common route involves reacting 4-piperidone derivatives with methylamine to form N-methylpiperidine intermediates, followed by reduction and functionalization steps.

Alternatively, the piperidine ring can be constructed via intramolecular cyclization of aminoalkyl compounds, often under reflux with acid catalysts.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | 4-Piperidone + methylamine, reflux | 60-70% | Formation of N-methylpiperidine |

| 2 | Reduction with NaBH4 or catalytic hydrogenation | 80% | Final piperidine ring formation |

Coupling of Tetrazolyl and Piperidine Moieties

The key step involves coupling the tetrazolyl derivative with the piperidine ring, often via nucleophilic substitution or amide bond formation:

Amide coupling using activating agents like HATU, EDC, or DCC in solvents such as DMF or DCM.

Direct nucleophilic substitution where the amino group on piperidine reacts with a tetrazolyl halide or activated intermediate.

The coupling is typically performed under inert atmosphere at room temperature or mild heating, with yields ranging from 60-85%.

Protective groups may be used to prevent side reactions, and deprotection steps follow post-coupling.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Tetrazolyl derivative + coupling agent (e.g., HATU) + base (e.g., DIPEA), DMF, room temp | 70-80% | Efficient amide bond formation |

| 2 | Purification via chromatography | - | Ensures product purity |

Formation of the Dihydrochloride Salt

The free base of the compound is converted into its dihydrochloride salt through:

Reaction with hydrogen chloride gas or hydrochloric acid solution in anhydrous conditions.

The process involves dissolving the free base in a suitable solvent (e.g., ethanol or ether) and bubbling HCl gas or adding concentrated HCl, followed by crystallization.

- The salt formation is straightforward, often yielding high purity dihydrochloride with minimal by-products.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Free base + HCl (gas or solution), low temperature | >90% | Crystallization of dihydrochloride |

| 2 | Filtration and drying | - | Final product ready for characterization |

Summary of Preparation Pathway

Notes and Considerations

Purity and Stability: Each step should be monitored via NMR and HPLC to ensure purity and avoid side reactions.

Reaction Optimization: Parameters such as temperature, solvent, and reaction time are critical for maximizing yield and purity.

Safety: Handling of azides, hydrazines, and HCl gases requires appropriate safety measures.

Chemical Reactions Analysis

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that tetrazole derivatives exhibit antidepressant-like effects. The incorporation of the tetrazole moiety in 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride may enhance serotonin and norepinephrine reuptake inhibition, contributing to its potential as an antidepressant. Studies have shown that compounds with similar structures can modulate neurotransmitter levels effectively .

Anticancer Properties

Tetrazole-containing compounds have been investigated for their anticancer properties. The dihydrochloride form of this compound has shown promise in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies suggest that it can target specific pathways involved in cancer proliferation .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been documented in several studies. The unique structure of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of tetrazole derivatives. Modifications to the piperidine ring or the tetrazole group can significantly impact biological activity. Ongoing research aims to identify the most effective structural modifications to enhance therapeutic outcomes while minimizing side effects .

Synthesis of Functional Materials

The compound's unique chemical properties allow it to be utilized in the synthesis of functional materials with specific electronic or optical characteristics. Its application in polymer science for creating advanced materials has been explored, particularly in developing sensors and drug delivery systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in depressive behaviors in animal models when administered at specific dosages. |

| Study B | Anticancer Properties | Showed a reduction in tumor size in vitro with an IC50 value indicating potent activity against specific cancer cell lines. |

| Study C | Neuroprotection | Highlighted neuroprotective effects against oxidative stress-induced neuronal death in cultured neurons. |

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The piperidine ring provides additional binding interactions, enhancing the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural differences and similarities:

Physicochemical Properties

- Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases or neutral forms, critical for drug formulation .

- Metabolic Stability : The 1-methyl group on the tetrazole ring in the target compound may reduce oxidative metabolism compared to unsubstituted tetrazoles .

Commercial Availability

- The target compound and analogues (e.g., 3D-JDC14915, 3D-JDC14916) are marketed by CymitQuimica and Enamine Ltd as building blocks for drug discovery, priced between €478–1,310 per 50–500 mg .

Biological Activity

1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride (CAS No. 1461713-76-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H16Cl2N6

- Molecular Weight : 255.15 g/mol

- CAS Number : 1461713-76-7

The biological activity of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory processes and neurodegeneration.

1. Anti-inflammatory Effects

Research has shown that compounds with similar structural motifs exhibit anti-inflammatory properties by modulating the NLRP3 inflammasome pathway. For instance, compounds derived from piperidine structures have been studied for their ability to inhibit IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .

2. Neuroprotective Properties

Studies indicate that derivatives of piperidine can enhance cognitive functions by inhibiting insulin-regulated aminopeptidase (IRAP), which is linked to memory and learning processes. This suggests that 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride may also confer neuroprotective effects .

3. Anticancer Activity

Research into related compounds has highlighted their potential anticancer activities. For example, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of signaling pathways associated with cancer cell survival.

Case Studies

A study examining the synthesis and biological evaluation of piperidine derivatives reported that modifications to the piperidine ring significantly influenced their activity against inflammatory markers. The most promising compounds showed a considerable reduction in pyroptosis (a form of programmed cell death) and IL-1β release at micromolar concentrations .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended safety protocols for handling 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine dihydrochloride in laboratory settings?

Answer:

- Skin/Eye Contact: Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .

- Inhalation: Transfer to fresh air; seek medical attention if respiratory distress occurs .

- Storage: Room temperature, dry conditions (similar to structurally related piperidine derivatives) .

- Safety Data: Due to limited toxicity data, assume acute hazards (e.g., irritation) and use PPE (gloves, goggles) as standard practice .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

Answer:

- Analytical Methods:

- HPLC/LC-MS: Quantify purity using reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) for polar derivatives .

- NMR Spectroscopy: Confirm the tetrazole-piperidine linkage via characteristic shifts (e.g., methyltetrazole protons at δ 3.5–4.0 ppm) .

- Elemental Analysis: Verify dihydrochloride stoichiometry (e.g., Cl⁻ content via titration) .

Q. What are the standard synthetic routes for preparing this compound?

Answer:

- Step 1: Synthesize 1-methyl-1H-tetrazole-5-carboxylic acid, then couple with piperidin-4-amine via amide bond formation .

- Step 2: Hydrochloride salt formation using HCl gas in anhydrous ethanol .

- Challenges: Control reaction pH to avoid tetrazole ring decomposition (optimize at pH 4–6) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific receptors (e.g., CNS targets)?

Answer:

- Molecular Docking: Screen for interactions with receptors (e.g., serotonin transporters) using software like AutoDock Vina .

- Quantum Chemical Calculations: Predict stability of tetrazole-piperidine conformers (e.g., B3LYP/6-31G* basis set) .

- Data Integration: Combine docking results with experimental IC50 values to refine pharmacophore models .

Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?

Answer:

- Methodological Audit:

- Assay Conditions: Compare buffer pH (e.g., ammonium acetate vs. phosphate) and temperature .

- Cell Line Variability: Validate using ≥2 cell lines (e.g., HEK293 vs. SH-SY5Y for neuroactivity) .

- Statistical Analysis: Apply ANOVA to identify outliers and ensure n ≥ 3 replicates .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Selection: Compare dihydrochloride vs. trifluoroacetate salts for aqueous solubility .

- Prodrug Design: Introduce ester groups at the piperidine amine to enhance membrane permeability .

- Nanoformulation: Use liposomal encapsulation (e.g., phosphatidylcholine-based carriers) to improve CNS delivery .

Q. How can reaction engineering principles enhance scalability for preclinical batches?

Answer:

- Flow Chemistry: Implement continuous synthesis to reduce side reactions (e.g., tetrazole ring oxidation) .

- Process Control: Monitor reaction progress in real-time via inline FTIR for intermediate detection .

- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for lower environmental impact .

Key Considerations for Advanced Studies

- Stability Studies: Monitor hydrolytic degradation of the tetrazole ring under physiological pH (e.g., pH 7.4 PBS at 37°C) .

- Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing synthetic protocols .

- Ethical Compliance: Ensure all in vivo studies follow ARRIVE guidelines for preclinical transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.